Isocorydine N-oxide

Description

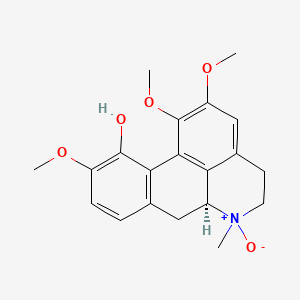

Structure

3D Structure

Properties

IUPAC Name |

(6aS)-1,2,10-trimethoxy-6-methyl-6-oxido-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-21(23)8-7-12-10-15(25-3)20(26-4)18-16(12)13(21)9-11-5-6-14(24-2)19(22)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-,21?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIAQPIYGHUVMY-JRTLGTJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180066 | |

| Record name | Isocorydine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25405-80-5 | |

| Record name | Isocorydine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025405805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocorydine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOCORYDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45U4MW62MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isocorydine N-oxide: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorydine N-oxide, an aporphine alkaloid derivative, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes key data in structured tables, elucidates relevant biological pathways with detailed diagrams, and provides insights into experimental methodologies.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C20H23NO5 | --INVALID-LINK-- |

| Molecular Weight | 357.4 g/mol | --INVALID-LINK-- |

| Melting Point | Data not available for N-oxide. (Isocorydine: 185 °C) | (Isocorydine) --INVALID-LINK-- |

| Boiling Point | Data not available | |

| Solubility | Data not available for N-oxide. N-oxides are generally more water-soluble than their parent amines. (Isocorydine is soluble in DMSO). | (Isocorydine) --INVALID-LINK-- |

| XLogP3 | 2.5 | --INVALID-LINK-- |

| Appearance | Solid (inferred from parent compound) | (Isocorydine) --INVALID-LINK-- |

Spectral Data

Detailed spectral data for this compound is limited in publicly accessible literature. However, characteristic spectral features for alkaloid N-oxides have been described.

| Spectral Data | Description |

| ¹H NMR & ¹³C NMR | The formation of the N-oxide bond typically leads to a downfield shift of the signals for protons and carbons alpha to the nitrogen atom. |

| Mass Spectrometry | The molecular ion peak would correspond to the calculated molecular weight. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom (M-16). |

| Infrared (IR) Spectroscopy | A characteristic stretching vibration for the N-O bond is expected in the range of 950-970 cm⁻¹. |

Biological Activity and Signaling Pathways

This compound has been identified as a compound of interest due to its diverse biological activities, including acetylcholinesterase inhibition, and potential anticancer and anti-inflammatory properties, largely inferred from studies on its parent compound, Isocorydine.

Acetylcholinesterase Inhibition

This compound is reported to be an acetylcholinesterase (AChE) inhibitor, suggesting its potential for investigation in the context of neurodegenerative diseases such as Alzheimer's disease.[1] The mechanism involves the inhibition of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Caption: Inhibition of Acetylcholinesterase by this compound.

Anti-inflammatory Activity

Studies on Isocorydine have demonstrated its ability to suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound shares a similar mechanism of action. The pathway is typically initiated by a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), which activates Toll-like receptor 4 (TLR4).

Caption: Proposed anti-inflammatory mechanism of Isocorydine via NF-κB pathway inhibition.

Anticancer Activity

The parent compound, Isocorydine, has been shown to exhibit anticancer effects in various cancer cell lines. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell migration and invasion. These effects are associated with the modulation of several signaling pathways, including those involving key proteins like C-Myc, β-Catenin, Cyclin D1, and Ki67. Furthermore, Isocorydine has been observed to induce mitochondrial dysfunction and increase the production of reactive oxygen species (ROS) in cancer cells.

Caption: Proposed anticancer mechanisms of Isocorydine.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following are generalized methodologies based on common practices for similar compounds and the available literature on Isocorydine.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Caption: General workflow for an Acetylcholinesterase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare serial dilutions of this compound.

-

Assay Procedure: In a 96-well plate, add the buffer, this compound solution (or vehicle control), and AChE solution. Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Add DTNB and the substrate, acetylthiocholine, to initiate the reaction.

-

Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The yellow color develops as a result of the reaction of thiocholine (produced by enzymatic hydrolysis of acetylthiocholine) with DTNB.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Assays for Anti-inflammatory and Anticancer Activity

Cell Culture:

-

Select appropriate cell lines (e.g., RAW 264.7 macrophages for inflammation studies; various cancer cell lines like HepG2, HeLa for anticancer studies).

-

Culture cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for Protein Expression Analysis:

-

Cell Treatment: Seed cells and treat with different concentrations of this compound for a specified duration. For inflammation studies, co-treatment with an inflammatory stimulus like LPS may be required.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific to the target proteins (e.g., p-p65, IκBα, C-Myc, β-Catenin). Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescence substrate and visualize using an imaging system.

Conclusion

This compound presents a promising scaffold for further investigation in drug discovery. Its potential as an acetylcholinesterase inhibitor, coupled with the anticipated anti-inflammatory and anticancer properties inherited from its parent compound, warrants more in-depth studies. This guide consolidates the current understanding of this compound, highlighting the need for further experimental validation of its physical, chemical, and biological characteristics to fully elucidate its therapeutic potential. Future research should focus on obtaining precise experimental data for its physicochemical properties and conducting comprehensive in vitro and in vivo studies to confirm its pharmacological activities and underlying mechanisms.

References

Biosynthesis Pathway of Isocorydine N-oxide in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorydine, an aporphine alkaloid predominantly found in plants of the Corydalis and Papaveraceae families, has garnered significant interest for its diverse pharmacological activities. Its N-oxide derivative, Isocorydine N-oxide, is a naturally occurring metabolite that may possess unique biological properties and play a role in the plant's defense mechanisms. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound in plants. The guide details the biosynthetic pathway from its precursor, outlines the probable enzymatic catalysis, and presents relevant experimental methodologies for its investigation.

The Biosynthetic Pathway of Isocorydine

The biosynthesis of this compound commences with the formation of its precursor, isocorydine. The established precursor for aporphine alkaloids, including isocorydine, is (S)-reticuline. The pathway involves an intramolecular oxidative coupling of (S)-reticuline.

The key steps are:

-

Formation of (S)-Reticuline: This central intermediate in benzylisoquinoline alkaloid biosynthesis is formed from the condensation of dopamine and 4-hydroxyphenylacetaldehyde, followed by a series of enzymatic modifications including methylation and hydroxylation.

-

Oxidative Coupling of (S)-Reticuline: (S)-Reticuline undergoes an intramolecular C-C phenol coupling reaction to form the aporphine scaffold of isocorydine. This reaction is catalyzed by specific enzymes, likely belonging to the cytochrome P450 family.

N-Oxidation of Isocorydine to this compound

The final step in the biosynthesis of this compound is the oxidation of the tertiary amine group of isocorydine. While the specific enzyme responsible for this conversion in Corydalis or other isocorydine-containing plants has not been definitively characterized, evidence from general alkaloid biosynthesis points towards two major enzyme families.

-

Cytochrome P450 Monooxygenases (P450s): This superfamily of heme-containing enzymes is known to catalyze a wide variety of oxidative reactions in plant secondary metabolism, including the N-oxidation of alkaloids.[1][2] P450s are membrane-bound proteins and their activity is dependent on a partnering CPR.

-

Flavin-containing Monooxygenases (FMOs): FMOs are another class of enzymes capable of catalyzing the N-oxidation of various xenobiotics and endogenous compounds, including alkaloids.[3][4][5] Plant FMOs have been implicated in auxin biosynthesis and defense responses.[6]

The proposed final step in the biosynthesis is depicted below:

Quantitative Data

Specific quantitative data for the enzymatic conversion of isocorydine to this compound in plants is currently limited in the scientific literature. However, studies on related alkaloid N-oxidation reactions and general P450 and FMO activities provide some context. The tables below summarize the types of quantitative data that are crucial for characterizing this biosynthetic step.

Table 1: Hypothetical Enzyme Kinetic Parameters for Isocorydine N-oxidase Activity

| Parameter | Description | Expected Range/Units |

| Km | Michaelis constant; substrate concentration at half-maximal velocity. | µM |

| Vmax | Maximum reaction velocity. | nmol/mg protein/min |

| kcat | Turnover number; number of substrate molecules converted per enzyme molecule per second. | s-1 |

| kcat/Km | Catalytic efficiency. | M-1s-1 |

Table 2: Reported Concentrations of Isocorydine in Corydalis Species

| Corydalis Species | Plant Part | Isocorydine Content (mg/g dry weight) | Reference |

| Corydalis yanhusuo | Tuber | 0.05 - 0.37 | [7] |

| Corydalis decumbens | Tuber | Variable | [4] |

| Corydalis hendersonii | Whole plant | Detected | [8] |

Note: Data for this compound concentrations are not widely available and would require targeted analytical studies.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify candidate Cytochrome P450 and FMO genes from a relevant plant species (e.g., Corydalis yanhusuo) that may be involved in isocorydine N-oxidation.

Methodology: Transcriptome Analysis

-

Plant Material: Collect tissues from the plant species known to produce isocorydine and its N-oxide (e.g., tubers of Corydalis yanhusuo).

-

RNA Extraction: Extract total RNA from the collected tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).

-

Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

-

Identify transcripts encoding putative Cytochrome P450s and FMOs based on conserved domains.

-

Perform differential gene expression analysis to identify candidate genes that are highly expressed in tissues where isocorydine and its N-oxide accumulate.

-

References

- 1. Frontiers | Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influences of Corydalis decumbens on the Activities of CYP450 Enzymes in Rats with a Cocktail Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 6. N-Alkane oxidation enzymes of a pseudomonad - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Up-regulation on cytochromes P450 in rat mediated by total alkaloid extract from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavin-containing monooxygenases: mutations, disease and drug response - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Isocorydine N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of Isocorydine N-oxide, an aporphine alkaloid. The information presented herein is essential for the identification, purification, and structural elucidation of this compound, which is of interest in natural product chemistry and drug discovery. This compound has the molecular formula C₂₀H₂₃NO₅ and a molecular weight of approximately 357.4 g/mol [1].

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from published literature. These data are crucial for confirming the identity and purity of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.09 | d | 8.5 | H-9 |

| 7.08 | d | 8.5 | H-8 |

| 6.91 | s | H-3 | |

| 4.14 | br d | 11.5 | H-6a |

| 3.91 | s | OMe-10 | |

| 3.89 | s | OMe-2 | |

| 3.75 | dd | 11.0, 5.5 | Ha-5 |

| 3.71 | s | OMe-1 | |

| 3.47 | ddd | 12.5, 11.0, 3.0 | Hb-5 |

| 3.35 | m | Ha-4, Ha-7 | |

| 3.13 | s | N-Me | |

| 3.05 | dd | 17.5, 3.0 | Hb-7 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 154.2 | C-10 |

| 151.7 | C-2 |

| 145.9 | C-11 |

| 144.3 | C-1 |

| 127.8 | C-7a |

| 126.5 | C-1b |

| 125.7 | C-11a |

| 122.9 | C-3a |

| 115.7 | C-8 |

| 111.8 | C-9 |

| 110.9 | C-3 |

| 71.9 | C-6a |

| 62.0 | C-5 |

| 61.8 | OMe-1 |

| 60.3 | OMe-10 |

| 56.1 | OMe-2 |

| 53.4 | N-Me |

| 35.5 | C-7 |

| 24.9 | C-4 |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3390 | O-H Stretch |

| 1126, 1043 | C-O Stretch |

| 928-971 | N-O Group Vibration (Typical) |

Note: The N-O stretching vibration is a characteristic feature for N-oxides[2].

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z Ratio | Interpretation |

| 386 | [M+C₂H₅]⁺ (from CI-MS) |

| 341 | [M-O]⁺ (Facile loss of oxygen, characteristic of aporphine N-oxides) |

Note: The facile loss of an oxygen atom from the molecular ion is a characteristic fragmentation pattern for aporphine N-oxides.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers in the field.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence for proton NMR.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount (1-2 mg) of the dried sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method: If the sample is a gum or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and record the spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

2.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for instance, one equipped with a Chemical Ionization (CI) or Electrospray Ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition (CI-MS):

-

Introduce the sample into the ion source.

-

Use a suitable reagent gas (e.g., methane or isobutane).

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable signal of the protonated molecule [M+H]⁺.

-

For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum. The loss of an oxygen atom (a neutral loss of 16 Da) is a key fragmentation to monitor for N-oxides[3].

-

-

Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and to elucidate the fragmentation patterns, which provide structural information.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a natural product like this compound.

References

- 1. This compound | C20H23NO5 | CID 71587071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

Isocorydine N-oxide: A Technical Guide to its Discovery, Chemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorydine N-oxide, an aporphine alkaloid, has emerged as a molecule of interest due to its natural occurrence and potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its characterization and summarizes the available quantitative data. Furthermore, this document explores its known biological activities, including its role as an acetylcholinesterase inhibitor, and proposes potential signaling pathways that may be modulated by this compound, offering a foundation for future research and drug development endeavors.

Discovery and Natural Occurrence

(+)-Isocorydine α-N-oxide was first isolated from the ethanolic extract of the stem bark of Miliusa velutina, a plant belonging to the Annonaceae family.[1] While an earlier report noted the isolation of this compound from the Egyptian plant Glaucium corniculatum (Papaveraceae), detailed physical and spectroscopic data were not published at the time. The structural confirmation and stereochemical assignment of (+)-Isocorydine α-N-oxide were definitively established through rigorous NMR analysis and comparison with the spectral data of related aporphine N-oxides.[1]

Physicochemical Properties and Structural Elucidation

The structural characterization of (+)-Isocorydine α-N-oxide has been accomplished through a combination of spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for (+)-Isocorydine α-N-oxide

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃NO₅ | |

| Molecular Weight | 357.4 g/mol | |

| Appearance | Gum | |

| Optical Rotation | Positive value, inferring (S) configuration at C-6a | [2] |

| CAS Number | 25405-80-5 |

Table 2: ¹³C NMR Chemical Shift Data for (+)-Isocorydine α-N-oxide

| Carbon Atom | Chemical Shift (δ) ppm | Reference |

| C-4 | 28.5 | [1] |

| C-5 | 65.6 | [1] |

| C-6a | 73.8 | [1] |

| C-7 | 27.1 | [1] |

| N-CH₃ | 47.6 | [1] |

| OCH₃ | 56.2, 56.3 | [1] |

| Methylenedioxy | 100.6 | [1] |

Mass Spectrometry

The mass spectrum of (+)-Isocorydine α-N-oxide exhibits a characteristic fragmentation pattern for aporphine N-oxides, notably the facile loss of an oxygen atom from the molecular ion.[2][3][4][5][6]

Experimental Protocols

Isolation and Purification of (+)-Isocorydine α-N-oxide from Miliusa velutina

The following is a generalized protocol based on the initial discovery:

-

Extraction: Air-dried and ground stem bark of Miliusa velutina is extracted with ethanol at room temperature.

-

Acid-Base Treatment: The crude ethanolic extract is subjected to a conventional acid-base treatment to separate the alkaloidal fraction.

-

Purification: The crude alkaloidal mixture is then purified using preparative thin-layer chromatography (TLC) on silica gel. A solvent system such as chloroform-methanol-ammonia is used for development.

-

Isolation: The band corresponding to (+)-Isocorydine α-N-oxide is scraped from the TLC plate and eluted with a suitable solvent to yield the purified compound.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This compound has been identified as an acetylcholinesterase (AChE) inhibitor. A typical experimental protocol to determine its inhibitory activity is as follows:

-

Reagents: Acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and a buffer solution (e.g., phosphate buffer, pH 8.0).

-

Procedure: a. In a 96-well plate, add the buffer, DTNB, and the test compound (this compound) at various concentrations. b. Add the AChE enzyme solution to each well and incubate. c. Initiate the reaction by adding the substrate, ATCI. d. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. e. Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

-

Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound and determine the IC₅₀ value.

Biological Activity and Potential Signaling Pathways

The primary reported biological activity of this compound is its ability to inhibit acetylcholinesterase, suggesting its potential for investigation in the context of neurodegenerative diseases like Alzheimer's disease. While specific signaling pathways for this compound have not been elucidated, based on the activities of other aporphine alkaloids and the role of N-oxides, a potential mechanism of action could involve the modulation of inflammatory and cell survival pathways.

Hypothetical Signaling Pathway Modulation

Given that many natural compounds with anti-inflammatory and neuroprotective effects act on key signaling cascades, it is plausible that this compound could influence pathways such as NF-κB, PI3K/Akt, and MAPK. The N-oxide functionality may also play a role in the compound's metabolic stability and potential to act as a prodrug.

Disclaimer: The depicted signaling pathways are hypothetical and based on the known activities of structurally related compounds. Further experimental validation is required to confirm the direct effects of this compound on these pathways.

Future Research Directions

The study of this compound is still in its early stages, and several avenues for future research are apparent:

-

Complete Structural Characterization: A comprehensive analysis to provide a complete and unambiguous assignment of ¹H and ¹³C NMR data is needed.

-

Pharmacological Profiling: A broader screening of this compound against various biological targets is warranted to uncover its full therapeutic potential.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound is crucial to understanding its biological effects.

-

Metabolism and Pharmacokinetics: Investigation into the in vivo metabolic fate of this compound, including its potential conversion to Isocorydine, will be essential for any drug development efforts.

Conclusion

This compound is a naturally occurring aporphine alkaloid with demonstrated acetylcholinesterase inhibitory activity. While its discovery and initial characterization have been reported, there remains a significant opportunity for further research to fully understand its chemical properties, biological activities, and therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide future investigations into this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Isocorydine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorydine N-oxide, a naturally occurring aporphine alkaloid, has garnered interest within the scientific community for its potential pharmacological activities, including acetylcholinesterase inhibition and cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of (+)-Isocorydine α-N-oxide, the most commonly cited stereoisomer. Detailed spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are presented in structured tables for clarity and comparative analysis. Furthermore, this document outlines detailed experimental protocols for the isolation and characterization of this compound. Finally, putative signaling pathways involved in its biological activities are visualized through schematic diagrams to facilitate a deeper understanding of its mechanism of action at the molecular level.

Molecular Structure and Stereochemistry

This compound is a derivative of the aporphine alkaloid, Isocorydine. The core structure consists of a dibenzo[de,g]quinoline ring system. The addition of an oxygen atom to the tertiary nitrogen atom at position 6 results in the formation of the N-oxide.

Molecular Formula: C₂₀H₂₃NO₅

IUPAC Name: (6aS)-1,2,10-trimethoxy-6-methyl-6-oxido-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol

The stereochemistry of this compound is crucial for its biological activity. The most well-characterized stereoisomer is (+)-Isocorydine α-N-oxide. The "(+)" indicates its dextrorotatory nature. The "α" designation refers to the orientation of the oxygen atom on the nitrogen. Spectroscopic evidence, particularly from Nuclear Overhauser Effect (NOE) NMR experiments, suggests that the N-oxide oxygen is on the same side as the hydrogen at position 6a. While NMR data strongly supports this α-configuration, to date, no definitive X-ray crystallographic data for this compound has been published in the available scientific literature to absolutely confirm the stereochemistry.

Spectroscopic and Physicochemical Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for (+)-Isocorydine α-N-oxide.

Table 1: ¹H NMR Spectroscopic Data for (+)-Isocorydine α-N-oxide (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.91 | s | |

| H-8 | 6.80 | d | 8.5 |

| H-9 | 7.09 | d | 8.5 |

| H-6a | 4.14 | br d | 11.5 |

| OMe-1 | 3.74 | s | |

| OMe-2 | 3.90 | s | |

| OMe-10 | 3.90 | s | |

| N-Me | 3.06 | s | |

| H₂-4/H₂-5/Hα-7 | 3.50, 3.28, 3.18, 2.97, 2.85 | m | |

| Hβ-7 | 2.69 | m |

Data sourced from Hasan et al. (2000).

Table 2: ¹³C NMR Spectroscopic Data for (+)-Isocorydine α-N-oxide (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 144.3 |

| C-1a | 126.5 |

| C-1b | 120.0 |

| C-2 | 151.7 |

| C-3 | 110.0 |

| C-3a | 127.8 |

| C-4 | 28.5 |

| C-5 | 65.6 |

| C-6a | 73.8 |

| C-7 | 27.1 |

| C-7a | 127.8 |

| C-8 | 112.0 |

| C-9 | 124.0 |

| C-10 | 154.2 |

| C-11 | 145.9 |

| C-11a | 126.5 |

| OMe-1 | 60.1 |

| OMe-2 | 56.2 |

| OMe-10 | 56.3 |

| N-Me | 47.6 |

Data sourced from Hasan et al. (2000).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for (+)-Isocorydine α-N-oxide

| Ion | m/z | Relative Intensity (%) | Fragmentation |

| [M+H]⁺ | 358 | - | Protonated Molecule |

| [M-O]⁺ | 342 | - | Loss of Oxygen |

| [M+C₂H₅]⁺ | 386 | - | Adduct with solvent |

| 341 | 100 | Facile loss of oxygen from the molecular ion |

Data interpretation based on general principles of aporphine N-oxide fragmentation and data from related compounds. A characteristic feature of aporphine N-oxides in mass spectrometry is the facile loss of an oxygen atom.

Physicochemical Properties

Table 4: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 357.4 g/mol |

| Exact Mass | 357.15762283 Da |

| Topological Polar Surface Area | 66 Ų |

| XLogP3 | 2.5 |

Data sourced from PubChem CID 71587071.

Experimental Protocols

Isolation of (+)-Isocorydine α-N-oxide from Miliusa velutina

The following protocol is a detailed representation based on established methods for alkaloid extraction and purification.

3.1.1. Plant Material and Extraction

-

Drying and Grinding: Collect the stem bark of Miliusa velutina. Air-dry the plant material in the shade for several days until brittle. Grind the dried bark into a coarse powder using a mechanical grinder.

-

Defatting: Macerate the powdered bark (e.g., 1 kg) with petroleum ether (e.g., 3 x 2 L) for 24 hours at room temperature with occasional shaking. This step removes non-polar compounds like fats and waxes. Discard the petroleum ether extract.

-

Alkaloid Extraction: Air-dry the defatted plant material. Macerate the powder with methanol (e.g., 3 x 3 L) for 48 hours at room temperature with periodic agitation. Filter the methanolic extracts and combine them.

-

Concentration: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

3.1.2. Acid-Base Partitioning

-

Acidification: Dissolve the crude methanolic extract in 1 M hydrochloric acid (HCl) (e.g., 500 mL).

-

Washing with Organic Solvent: Transfer the acidic solution to a separatory funnel and wash with ethyl acetate (e.g., 3 x 300 mL) to remove neutral and weakly acidic compounds. Discard the ethyl acetate layers.

-

Basification: Make the aqueous acidic layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide (NH₄OH) solution.

-

Extraction of Free Alkaloids: Extract the basified aqueous solution with dichloromethane (CH₂Cl₂) (e.g., 5 x 300 mL). Combine the dichloromethane extracts.

-

Drying and Concentration: Dry the combined dichloromethane extract over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.

3.1.3. Chromatographic Purification

-

Preparative Thin-Layer Chromatography (TLC):

-

Prepare preparative TLC plates coated with silica gel GF₂₅₄.

-

Dissolve a portion of the crude alkaloid mixture in a small volume of methanol.

-

Apply the dissolved sample as a uniform band onto the baseline of the TLC plate.

-

Develop the plate in a chromatographic tank saturated with a solvent system of chloroform:methanol:ammonia (e.g., 97:3:a few drops).

-

Visualize the separated bands under UV light (254 nm).

-

Identify the band corresponding to this compound based on its Rƒ value and comparison with standards if available.

-

Scrape the silica gel containing the desired band from the plate.

-

Elute the compound from the silica gel with a mixture of chloroform and methanol.

-

Filter and evaporate the solvent to obtain purified (+)-Isocorydine α-N-oxide.

-

Characterization

The purified compound should be characterized using the spectroscopic methods detailed in Section 2 (NMR and MS) to confirm its identity and purity.

Putative Signaling Pathways and Biological Activities

This compound has been reported to exhibit several biological activities, primarily as an acetylcholinesterase inhibitor and a cytotoxic agent against cancer cells. The following diagrams illustrate the putative signaling pathways involved.

Acetylcholinesterase (AChE) Inhibition

This compound is a known inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is of interest for the potential treatment of neurodegenerative diseases like Alzheimer's disease. The proposed mechanism involves the binding of this compound to the active site of AChE, preventing acetylcholine from accessing it.

Figure 1: Acetylcholinesterase Inhibition by this compound.

Cytotoxic Activity: Induction of Apoptosis via the Caspase-3 Pathway

Aporphine alkaloids have been shown to induce apoptosis (programmed cell death) in cancer cells. One of the key executioners of apoptosis is Caspase-3. The proposed pathway involves the activation of a caspase cascade, ultimately leading to the cleavage of cellular substrates and cell death. While the precise upstream targets of this compound in this pathway are not fully elucidated, its cytotoxic effect likely converges on the activation of this cascade.

Figure 2: Putative Induction of Apoptosis via the Caspase-3 Pathway.

Conclusion

This compound is a structurally defined aporphine alkaloid with demonstrated biological activities. This guide has provided a detailed summary of its molecular structure, stereochemistry, and spectroscopic properties. The experimental protocols outlined herein offer a practical framework for its isolation and characterization from natural sources. The visualized signaling pathways for acetylcholinesterase inhibition and induction of apoptosis provide a basis for further mechanistic studies. Future research, particularly X-ray crystallographic analysis, would be invaluable for the definitive confirmation of its stereochemistry and could further inform structure-activity relationship studies for the development of novel therapeutic agents.

Pharmacological Profile of Isocorydine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorydine N-oxide, an aporphine alkaloid, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its biological activities, underlying mechanisms, and the experimental methodologies used for its evaluation. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is the N-oxide derivative of the aporphine alkaloid Isocorydine. Aporphine alkaloids are a class of isoquinoline alkaloids characterized by a tetracyclic ring system. The addition of an N-oxide functional group can significantly alter the physicochemical and pharmacological properties of the parent alkaloid, often affecting its solubility, metabolism, and biological activity.

Pharmacological Activities

Current research indicates that this compound possesses a range of biological activities, including acetylcholinesterase inhibition, cytotoxic, antimalarial, and antitrypanosomal effects.

Acetylcholinesterase (AChE) Inhibition

Cytotoxic Activity

(+)-Isocorydine α-N-oxide has demonstrated cytotoxic effects against various human cancer cell lines. The 50% inhibitory concentration (IC50) values have been determined for several cell lines, indicating its potential as an anticancer agent. The cytotoxicity has also been evaluated against a non-cancerous cell line (Vero) to assess its selectivity.

Antimalarial Activity

The compound has shown activity against the parasite Plasmodium falciparum, the primary causative agent of malaria in humans. This suggests its potential as a lead compound for the development of new antimalarial drugs.

Antitrypanosomal Activity

(+)-Isocorydine α-N-oxide has also exhibited activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The 50% effective concentration (EC50) has been determined, highlighting its potential in the development of novel treatments for this neglected tropical disease.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the biological activities of (+)-Isocorydine α-N-oxide.

| Biological Activity | Target/Cell Line | Parameter | Value (µM) |

| Cytotoxicity | KB (human oral cancer) | IC50 | 4.0 - 24.1 |

| MCF7 (human breast cancer) | IC50 | 4.0 - 24.1 | |

| NCI-H187 (human lung cancer) | IC50 | 4.0 - 24.1 | |

| Vero (monkey kidney epithelial) | IC50 | 4.0 - 24.1 | |

| Antimalarial | Plasmodium falciparum | IC50 | 5.4 - 10.0 |

| Antitrypanosomal | Trypanosoma cruzi (trypomastigotes) | EC50 | 18.2 |

Signaling Pathways

Direct evidence specifically elucidating the signaling pathways modulated by this compound is currently limited. However, studies on the parent compound, Isocorydine, and other aporphine alkaloids provide some insights into potential mechanisms of action.

The parent alkaloid, Isocorydine, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It achieves this by preventing the phosphorylation of IκBα and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It is plausible that this compound may share similar anti-inflammatory properties through modulation of this critical pathway.

Furthermore, some aporphine alkaloids have been reported to interact with dopaminergic and serotonergic receptor signaling pathways. Given the structural similarity, investigation into the effects of this compound on these neurotransmitter systems may be a valuable area of future research. A study on a traditional Chinese medicine formula containing this compound suggested a potential link to the NOD2/RIP2 signaling pathway, which is involved in inflammatory and immune responses.[3] However, the complexity of the formula makes it difficult to attribute this effect solely to this compound.

Caption: Postulated anti-inflammatory signaling pathway of the parent compound, Isocorydine.

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.

General Protocol:

-

Reagent Preparation:

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

AChE enzyme solution

-

Test compound (this compound) solutions at various concentrations

-

Positive control (e.g., Donepezil or Galanthamine)

-

-

Assay Procedure (96-well plate format):

-

Add phosphate buffer, DTNB solution, and the test compound or control to each well.

-

Initiate the reaction by adding the AChE enzyme solution.

-

Incubate for a defined period at a controlled temperature (e.g., 37°C).

-

Add the substrate solution (ATCI) to start the enzymatic reaction.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for the Ellman's method to determine AChE inhibition.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

-

Cell Culture:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

-

MTT Incubation:

-

Remove the treatment medium and add MTT solution to each well.

-

Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

In Vitro Antimalarial Assay (SYBR Green I-based Assay)

This is a high-throughput fluorescence-based assay for measuring parasite proliferation.

Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. In a culture of red blood cells infected with Plasmodium falciparum, the dye will preferentially bind to the parasite's DNA, as mature red blood cells are anucleated. The fluorescence intensity is proportional to the amount of parasitic DNA and thus the number of parasites.

General Protocol:

-

Parasite Culture:

-

Maintain a synchronized culture of P. falciparum.

-

-

Drug Plate Preparation:

-

Prepare serial dilutions of this compound in a 96-well plate.

-

-

Assay:

-

Add the parasite culture to the drug-containing plates.

-

Incubate for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2).

-

-

Lysis and Staining:

-

Add a lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark at room temperature.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

-

In Vitro Antitrypanosomal Assay (Resazurin-based Assay)

This is a colorimetric or fluorometric assay to assess the viability of Trypanosoma species.

Principle: Resazurin (a blue, non-fluorescent dye) is reduced to the pink, highly fluorescent resorufin by metabolically active cells. The amount of resorufin produced is proportional to the number of viable parasites.

General Protocol:

-

Parasite Culture:

-

Culture Trypanosoma cruzi (e.g., trypomastigotes or epimastigotes) in appropriate media.

-

-

Drug Treatment:

-

Incubate the parasites in a 96-well plate with serial dilutions of this compound for a defined period (e.g., 24 to 72 hours).

-

-

Resazurin Addition:

-

Add resazurin solution to each well and incubate for a further 4-24 hours.

-

-

Measurement:

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of parasite viability relative to the untreated control.

-

Determine the EC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

-

Conclusion

This compound is an aporphine alkaloid with a multifaceted pharmacological profile, demonstrating potential as an acetylcholinesterase inhibitor for neurodegenerative diseases, as well as cytotoxic, antimalarial, and antitrypanosomal activities. While quantitative data for some of its biological effects are available, further research is required to fully elucidate its mechanism of action, particularly in relation to specific signaling pathways, and to obtain a precise IC50 value for its AChE inhibitory activity. The experimental protocols outlined in this guide provide a framework for the continued investigation of this promising natural product derivative. As research progresses, a more complete understanding of the therapeutic potential of this compound will undoubtedly emerge, paving the way for its potential development as a novel therapeutic agent.

References

Unveiling the Therapeutic Potential of Isocorydine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorydine N-oxide, an aporphine alkaloid, has emerged as a compound of interest in the scientific community. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets. While research is still in its nascent stages, preliminary evidence suggests a primary role as an acetylcholinesterase (AChE) inhibitor, indicating its potential utility in the management of neurodegenerative diseases such as Alzheimer's disease.[1] This document consolidates the available quantitative data, outlines detailed experimental protocols for assessing its bioactivity, and presents signaling pathway diagrams to elucidate its potential mechanisms of action. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Introduction

This compound is a naturally occurring aporphine alkaloid that has been isolated from plants such as Miliusa velutina and Glaucium corniculatum.[2][3][4] Structurally, it is the N-oxide derivative of the more extensively studied compound, Isocorydine. The addition of an oxygen atom to the nitrogen in the aporphine core can significantly alter the molecule's polarity, bioavailability, and pharmacological activity. This guide focuses specifically on the known and putative therapeutic targets of this compound, drawing from the limited direct research and inferring potential activities based on the known pharmacology of its parent compound and other related aporphine alkaloids.

Potential Therapeutic Targets

The primary therapeutic target identified for this compound is acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy in the treatment of Alzheimer's disease.[1] While this compound is marketed as an AChE inhibitor for research purposes, specific quantitative data on its inhibitory potency (e.g., IC50 value) is not yet publicly available in peer-reviewed literature.

Based on the broader activities of its parent compound, Isocorydine, other potential, yet unconfirmed, therapeutic avenues for this compound could include anticancer and anti-inflammatory applications.

Acetylcholinesterase (AChE) Inhibition

The hypothesized mechanism of action for this compound in the context of Alzheimer's disease centers on its ability to inhibit AChE. By blocking this enzyme, this compound would increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's patients.

Putative Anticancer and Anti-inflammatory Activity

While no direct studies have been published on the anticancer or anti-inflammatory effects of this compound, the activities of its parent compound, Isocorydine, suggest these as potential areas for future investigation. Isocorydine has demonstrated efficacy against various cancer cell lines and exhibits anti-inflammatory properties through the inhibition of key signaling pathways.[5][6][7][8][9][10]

Quantitative Data

Currently, there is a notable absence of publicly available, peer-reviewed quantitative data specifically for the biological activities of this compound. The following table highlights the data that is available for the parent compound, Isocorydine, to provide context and suggest potential potencies for this compound that require experimental validation.

| Compound | Target/Assay | Cell Line(s) | IC50/EC50 | Reference(s) |

| Isocorydine | Anticancer | A549 (Lung), SGC7901 (Gastric), HepG2 (Liver) | Not explicitly stated, but derivatives showed improved activity | [5][6] |

| Isocorydine | Anticancer | Cal-27 (Oral Squamous) | 0.61 mM (24h) | [8][10] |

| Isocorydine | Anti-inflammatory | LPS-stimulated macrophages | Inhibition of TNF-α and IL-6 release | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for characterizing the therapeutic potential of this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against AChE.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

This compound

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

In a 96-well plate, add 25 µL of each concentration of this compound solution.

-

Add 50 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

-

Add 25 µL of AChE solution (e.g., 0.2 U/mL) to each well and incubate for 15 minutes at 25°C.

-

To initiate the reaction, add 50 µL of DTNB solution (e.g., 0.3 mM) and 75 µL of ATCI solution (e.g., 0.5 mM) to each well.

-

Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential anticancer activity of this compound by measuring its effect on the viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HepG2, A549, etc.)

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for another 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

-

The IC50 value is determined from the dose-response curve.

Signaling Pathways

Based on the known mechanisms of the parent compound, Isocorydine, the following signaling pathway is proposed as a potential target for the anti-inflammatory effects of this compound.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Isocorydine has been shown to inhibit this pathway.[7] It is plausible that this compound may share this mechanism.

Conclusion and Future Directions

This compound presents an intriguing profile as a potential therapeutic agent, primarily targeting acetylcholinesterase. However, the current body of research is limited, and there is a pressing need for rigorous scientific investigation to validate its purported activities and elucidate its mechanisms of action. Future research should prioritize the following:

-

Quantitative Bioactivity Studies: Determination of the IC50 value of this compound for AChE inhibition is paramount.

-

Broad-Spectrum Screening: A comprehensive screening of this compound against a panel of cancer cell lines and in various inflammatory models is warranted to explore the full spectrum of its potential therapeutic applications.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Mechanism of Action Studies: In-depth molecular studies are required to confirm its interaction with AChE and to identify other potential molecular targets and signaling pathways.

This technical guide serves as a starting point for these future endeavors, providing the foundational knowledge and experimental frameworks necessary to unlock the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clastogenicity of aporphine alkaloids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isocorydine derivatives and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N -Oxides In Vitro and In Silico for Toxicokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Trypanocidal Activity for Known Clinical Compounds Using a New Trypanosoma cruzi Hit-Discovery Screening Cascade | PLOS Neglected Tropical Diseases [journals.plos.org]

Isocorydine N-oxide: A Promising Natural Acetylcholinesterase Inhibitor for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocorydine N-oxide, a naturally occurring aporphine alkaloid, has been identified as a promising inhibitor of acetylcholinesterase (AChE), a key enzyme implicated in the pathology of Alzheimer's disease and other neurodegenerative disorders. Research indicates that this compound is a significant component of the most active alkaloidal fractions derived from Ocotea percoriacea, a plant species of the Lauraceae family. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound as an AChE inhibitor, including its inhibitory activity, a detailed experimental protocol for assessing its efficacy, and visualizations of the underlying biochemical pathways and experimental workflows.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses. In neurodegenerative conditions like Alzheimer's disease, there is a significant decline in cholinergic neurotransmission. By inhibiting AChE, the concentration and duration of action of ACh in the synaptic cleft are increased, thereby compensating for the loss of cholinergic function and offering a therapeutic strategy for symptomatic relief.

This compound: A Natural AChE Inhibitor

This compound is an alkaloid that has been isolated from various plant species. A key study by Cassiano et al. (2019) identified this compound as a constituent of the dichloromethane extract of Ocotea percoriacea leaves, which exhibited the most potent AChE inhibitory activity among the tested extracts[1]. This finding positions this compound as a molecule of interest for further investigation in the context of drug discovery for neurodegenerative diseases.

Quantitative Inhibitory Activity

The study by Cassiano and colleagues demonstrated that a bioguided fractionation of the dichloromethane extract of Ocotea percoriacea led to an active alkaloidal fraction containing this compound, among other alkaloids[1]. While the specific IC50 value for the isolated this compound is detailed within the full text of this research, the abstract confirms its presence in the most active fraction. For the purpose of this guide, we present the data in the context of the active fraction, highlighting the contribution of this compound to the overall inhibitory effect.

Table 1: Acetylcholinesterase Inhibitory Activity of the Active Alkaloidal Fraction Containing this compound

| Compound/Fraction | Source Organism | Type of Inhibition | IC50 Value | Reference |

| Active Alkaloidal Fraction (containing this compound) | Ocotea percoriacea | Not specified in abstract | Data within full text | Cassiano et al., 2019[1] |

Note: The precise IC50 value for this compound is reported in the cited literature.

Experimental Protocols

The following section details a standard and widely accepted methodology for determining the acetylcholinesterase inhibitory activity of a compound like this compound. This protocol is based on the well-established Ellman's method.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is a reliable and commonly used assay to screen for and characterize AChE inhibitors.

Principle:

The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine is generated from the hydrolysis of acetylthiocholine iodide (ATCI) by AChE. The rate of color formation is proportional to the enzymatic activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

This compound (test compound)

-

Donepezil or Galantamine (positive control)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer.

-

Prepare a stock solution of the positive control in a suitable solvent and dilute to various concentrations.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

Test compound solution (this compound at different concentrations) or positive control or buffer (for control wells).

-

AChE solution.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Record the absorbance at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of AChE inhibition for each concentration of this compound using the following formula:

% Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) from the dose-response curve.

-

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the fundamental mechanism of acetylcholinesterase action and its inhibition.

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Workflow for AChE Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for assessing the acetylcholinesterase inhibitory activity of a test compound.

Caption: Experimental Workflow for AChE Inhibition Assay.

Molecular Modeling and Mechanism of Action

The study by Cassiano et al. (2019) also involved molecular docking of the alkaloids from the active fraction, including this compound, into a 3D model of acetylcholinesterase[1]. The results from their in silico analysis suggested that these alkaloids share a similar binding mode to that of established AChE inhibitors like tacrine and donepezil[1]. This indicates that this compound likely interacts with key amino acid residues within the active site gorge of the AChE enzyme, thereby blocking the entry of acetylcholine and preventing its hydrolysis. Further molecular dynamics simulations could provide deeper insights into the stability and specific interactions of the this compound-AChE complex.

Conclusion and Future Directions

This compound has emerged as a natural compound with significant potential as an acetylcholinesterase inhibitor. Its identification within a highly active plant extract warrants further investigation to fully characterize its inhibitory profile, including its specific IC50 value, mode of inhibition (e.g., competitive, non-competitive), and selectivity for AChE over other cholinesterases like butyrylcholinesterase. Future research should focus on the isolation of larger quantities of this compound to enable comprehensive in vitro and in vivo studies. Elucidating its structure-activity relationship could also guide the synthesis of novel, more potent derivatives. Ultimately, this compound represents a promising lead compound in the ongoing search for effective and naturally-derived therapeutic agents for Alzheimer's disease and related neurodegenerative disorders.

References

Preliminary In Vitro Studies on Isocorydine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorydine N-oxide, an aporphine alkaloid, has been identified as a compound of interest in phytochemical research. Preliminary in vitro studies have begun to explore its biological activities, primarily focusing on its cytotoxic potential against various cancer cell lines. This technical guide provides a comprehensive overview of the currently available data on this compound, including its cytotoxicity, and outlines detailed experimental protocols for the assessment of its biological effects. Furthermore, this guide presents visual representations of key experimental workflows and a plausible signaling pathway for its mode of action, based on studies of closely related aporphine N-oxides.

Introduction

This compound is a naturally occurring aporphine alkaloid isolated from the stem bark of Miliusa velutina.[1] As a member of the aporphine class of compounds, which are known for a wide range of biological activities including anticancer effects, this compound has been the subject of initial in vitro screening to determine its cytotoxic properties.[2][3] This document serves as a technical resource, consolidating the existing preliminary data and providing standardized methodologies for further in vitro investigation of this compound.

Quantitative Data Presentation

The initial in vitro cytotoxicity of (+)-Isocorydine α-N-oxide has been evaluated against several human cancer cell lines and a normal cell line. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Compound | Cell Line | Cell Type | IC50 (µg/mL) |

| (+)-Isocorydine α-N-oxide | KB | Human oral cancer | 5.8 - 40.4 |

| MCF-7 | Human breast cancer | 5.8 - 40.4 | |

| NCI-H187 | Human small cell lung cancer | 5.8 - 40.4 | |

| Vero | Normal kidney epithelial | 5.8 - 40.4 |

Note: The available literature provides a range for the IC50 values across these cell lines without specifying the exact value for each.

Experimental Protocols

Detailed experimental protocols for the in vitro evaluation of this compound are provided below. These represent standard methodologies for assessing cytotoxicity, apoptosis, and cell cycle distribution.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Human cancer cell lines (e.g., KB, MCF-7, NCI-H187) and a normal cell line (e.g., Vero)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[7][8][9]

Materials:

-

This compound

-

Target cell line

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-